

4-(1-Aminoethyl)phenol: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(1-Aminoethyl)phenol**

Cat. No.: **B140669**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminoethyl)phenol, a chiral amine derivative, has emerged as a critical and versatile building block in the landscape of organic synthesis.^[1] Its unique structure, featuring a phenol, a chiral ethylamine side chain, and an aromatic ring, provides a trifecta of reactive sites, making it an invaluable intermediate in the construction of complex molecular architectures. This guide offers a comprehensive overview of **4-(1-Aminoethyl)phenol**, delving into its properties, synthesis, and diverse applications, with a particular focus on its role in pharmaceutical development and materials science. The strategic incorporation of this moiety can significantly influence the biological activity and physical properties of the target molecules.
^[2]

Physicochemical Properties and Stereochemistry

Understanding the fundamental physicochemical properties of **4-(1-Aminoethyl)phenol** is paramount for its effective utilization in synthesis. The presence of both a basic amino group and an acidic phenolic hydroxyl group imparts amphoteric character to the molecule. This dual reactivity allows for a wide range of chemical transformations.

The stereochemistry of the chiral center at the ethylamine side chain is a crucial determinant of the biological activity of its derivatives. Both the (R) and (S) enantiomers are commercially available and serve as key starting materials for the synthesis of enantiomerically pure

pharmaceuticals.[\[2\]](#)[\[3\]](#)[\[4\]](#) The ability to introduce a specific stereoisomer is a significant advantage in modern drug design, where enantioselectivity is often a key factor in therapeutic efficacy and safety.

Property	Value	Source
Molecular Formula	C8H11NO	[5] [6] [7]
Molecular Weight	137.18 g/mol	[5] [6] [7]
pKa	10.20 ± 0.26 (Predicted)	[8]
Appearance	White to cream or gray crystals or powder	[4] [8]
Storage	Keep Cold	[8]

This table summarizes key physicochemical properties of **4-(1-Aminoethyl)phenol**.

Synthetic Strategies and Methodologies

The synthesis of **4-(1-Aminoethyl)phenol** can be approached through several routes, often starting from readily available precursors. A common strategy involves the reductive amination of 4'-hydroxyacetophenone. This method offers a straightforward and efficient pathway to the racemic product, which can then be resolved into its constituent enantiomers if required.

Representative Synthetic Workflow: Reductive Amination

A detailed, step-by-step methodology for a typical reductive amination is outlined below. This protocol serves as a foundational example, and optimization of reaction conditions may be necessary depending on the specific scale and desired purity.

Step 1: Imine Formation In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4'-hydroxyacetophenone is dissolved in a suitable solvent such as methanol or ethanol. An excess of an ammonia source, like ammonium acetate or aqueous ammonia, is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

Step 2: Reduction A reducing agent, typically sodium borohydride or sodium cyanoborohydride, is carefully added portion-wise to the reaction mixture. The choice of reducing agent is critical; sodium cyanoborohydride is often preferred for its milder nature and selectivity. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification Upon completion, the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization to afford pure **4-(1-aminoethyl)phenol**.

Enzymatic Resolution for Enantiomerically Pure Forms

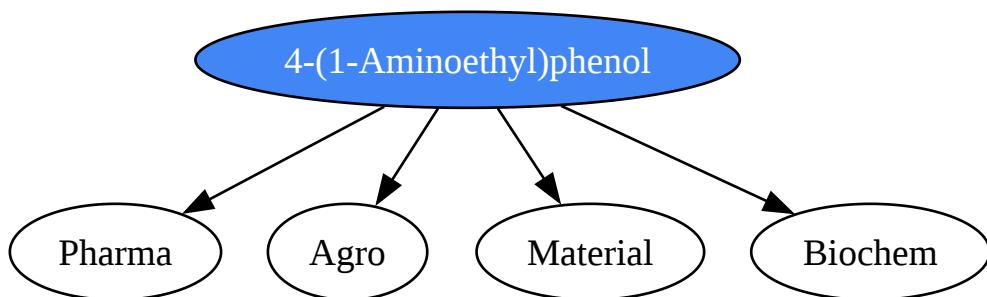
For applications demanding high enantiopurity, enzymatic resolution of the racemic mixture is a powerful and widely employed technique. Lipases and proteases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted forms.

A notable enzymatic approach involves the use of (R)-amine dehydrogenase and (S)- ω -transaminase.^[3] This chemoenzymatic method provides a highly enantioselective route to the desired (R)- or (S)-enantiomer.^[3]

[Click to download full resolution via product page](#)

Reactivity and Applications in Organic Synthesis

The synthetic utility of **4-(1-Aminoethyl)phenol** stems from the distinct reactivity of its functional groups. The primary amine can readily undergo a variety of transformations, including N-alkylation, N-acylation, and formation of Schiff bases. The phenolic hydroxyl group can be O-alkylated, O-acylated, or participate in electrophilic aromatic substitution reactions. This versatile reactivity makes it a valuable building block for a wide array of molecular scaffolds.


Pharmaceutical Applications

A significant application of **4-(1-Aminoethyl)phenol** is in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2][9] Its incorporation into drug candidates can enhance their efficacy and pharmacokinetic profiles.[1][9]

Case Study: Synthesis of Novel Bioactive Molecules In the development of novel therapeutic agents, the chiral amine functionality of **4-(1-Aminoethyl)phenol** is often used to introduce a key stereocenter, which can be crucial for binding to biological targets such as enzymes and receptors. For instance, it has been used as a precursor in the synthesis of selective inhibitors and compounds with potential neuropharmacological activity.[1]

Agrochemicals and Materials Science

Beyond pharmaceuticals, **4-(1-Aminoethyl)phenol** finds utility in the development of advanced agrochemicals and materials.[1][9] In agrochemical research, it can be incorporated into new pesticides, aiming for improved efficacy and environmental profiles.[1][9] In materials science, its bifunctional nature allows it to be used as a monomer or cross-linking agent in the synthesis of specialty polymers with enhanced thermal and mechanical properties.[1][2][9]

[Click to download full resolution via product page](#)

Safety and Handling

4-(1-Aminoethyl)phenol and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated laboratory.[10] It is harmful if swallowed and can cause skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11]

Conclusion

4-(1-Aminoethyl)phenol has firmly established itself as a valuable and versatile building block in the arsenal of the modern organic chemist. Its unique combination of a chiral amine and a reactive phenol moiety provides a powerful platform for the synthesis of a diverse range of complex molecules. From life-saving pharmaceuticals to advanced materials, the applications of this compound continue to expand, underscoring its importance in both academic research and industrial development. As the demand for enantiomerically pure and functionally complex molecules grows, the strategic use of **4-(1-Aminoethyl)phenol** is poised to play an even more significant role in shaping the future of chemical synthesis.

References

- Chemical Properties of **4-(1-Aminoethyl)phenol** (CAS 134855-87-1) - Cheméo. [\[Link\]](#)
- **4-(1-Aminoethyl)phenol** | C8H11NO | CID 123594 - PubChem - NIH. [\[Link\]](#)
- **4-(1-Aminoethyl)phenol** hydrochloride | C8H12CINO | CID 22058928 - PubChem. [\[Link\]](#)
- (S)-**4-(1-Aminoethyl)phenol**, min 97%, 250 mg - CP Lab Chemicals. [\[Link\]](#)
- **4-(1-Aminoethyl)phenol** hydrochloride (860767-47-1) - Chemchart. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-4-(1-AMINOETHYL)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. (S)-4-(1-Aminoethyl)phenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 4-(1-Aminoethyl)phenol (CAS 134855-87-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. Page loading... [wap.guidechem.com]
- 9. jk-sci.com [jk-sci.com]

- 10. 4-(1-Aminoethyl)phenol hydrochloride | C8H12CINO | CID 22058928 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 11. (R)-4-(1-Aminoethyl)phenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [4-(1-Aminoethyl)phenol: A Versatile Chiral Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140669#4-1-aminoethyl-phenol-as-a-building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com